molecular formula C18H19N B14137191 5-tert-butyl-2-phenyl-1H-indole

5-tert-butyl-2-phenyl-1H-indole

Cat. No.: B14137191
M. Wt: 249.3 g/mol
InChI Key: PJNYDTQYAWLEDE-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-phenyl-1H-indole (CAS 906770-99-8) is a high-purity chemical building block of significant interest in scientific research and development. This compound features a 2-phenylindole scaffold, which is recognized as a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active molecules . Research into 2-phenylindole derivatives has demonstrated their potential in diverse therapeutic areas, including as estrogen receptor inhibitors for oncology research and as agents with documented antibacterial and anti-inflammatory properties . Beyond pharmaceutical research, this specific indole derivative serves as a versatile precursor in polymer and materials science. Its structural profile makes it a suitable reactant in controlled click-chemistry and transclick reactions, which are valuable for developing advanced polymers with dynamic covalent bonds and self-healing properties . The compound is supplied For Research Use Only. It is strictly intended for laboratory and manufacturing applications and is not certified for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

5-tert-butyl-2-phenyl-1H-indole

InChI

InChI=1S/C18H19N/c1-18(2,3)15-9-10-16-14(11-15)12-17(19-16)13-7-5-4-6-8-13/h4-12,19H,1-3H3

InChI Key

PJNYDTQYAWLEDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis: Classical Cyclization Strategies

The Fischer indole synthesis, a cornerstone of indole chemistry, involves the acid-catalyzed cyclization of arylhydrazones derived from ketones. For 5-tert-butyl-2-phenyl-1H-indole, this method demands a ketone precursor capable of directing substituents to the 2- and 5-positions. A plausible route begins with the condensation of phenylhydrazine and a tert-butyl-substituted cyclic ketone, such as 4-tert-butylcyclohexanone. Under acidic conditions (e.g., HCl/EtOH), cyclization would yield the indole core. However, controlling regioselectivity in unsymmetrical ketones remains a challenge, often necessitating directing groups or tailored reaction conditions.

In a modified approach, tert-butylacetylene could serve as a ketone surrogate. For instance, hydrazone formation followed by acid-catalyzed cyclization might enable the introduction of the tert-butyl group at the 5-position. This hypothesis aligns with methods described for synthesizing 2-arylindoles, where aryl substituents at the 2-position arise from the ketone’s α-carbon.

Nenitzescu Indole Synthesis: Quinone-Based Cyclization

The Nenitzescu reaction, which couples β-aminocrotonate esters with quinones to form 5-hydroxyindoles, offers a pathway to functionalize the 5-position. For example, reacting ethyl 3-amino-3-phenylacrylate with 2-tert-butyl-1,4-benzoquinone in the presence of ZnBr₂ could yield 5-hydroxy-2-phenyl-1H-indole. Subsequent hydroxyl-to-tert-butyl conversion via Mitsunobu conditions (e.g., di-tert-butyl azodicarboxylate and triphenylphosphine) or alkylation with tert-butyl bromide under basic conditions would install the desired substituent.

This method mirrors the synthesis of 5-hydroxyindole derivatives reported by Zhang et al., where post-cyclization modifications, such as O-alkylation, were employed to introduce alkyl groups. However, the steric bulk of the tert-butyl group may necessitate optimized reaction conditions to achieve high yields.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated strategies enable precise functionalization of preformed indole intermediates. A two-step sequence could involve:

  • Suzuki–Miyaura Coupling : Bromination of 2-phenyl-1H-indole at the 5-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions, followed by coupling with tert-butylboronic acid. While tert-butylboronic acids are less common, in situ generation via hydroboration of isobutylene or use of preformed pinacol esters may enhance reactivity.
  • Buchwald–Hartwig Amination : Conversion of a 5-nitro-2-phenylindole intermediate (synthesized via nitration) to the corresponding amine using hydrogenation (H₂/Pd/C), followed by alkylation with tert-butyl bromide. This approach mirrors nitro-to-amine reductions documented in diaminoindole syntheses.

Directed C–H Functionalization

Modern C–H activation techniques offer a streamlined route to install the tert-butyl group. By protecting the indole nitrogen with a triisopropylsilyl (TIPS) group, the 5-position becomes amenable to directed lithiation. For example, treatment of 2-phenyl-1-(triisopropylsilyl)-1H-indole with n-butyllithium at −78°C generates a lithiated species at the 5-position, which can react with tert-butyl electrophiles (e.g., tert-butyl chloride). Subsequent TIPS deprotection with tetra-n-butylammonium fluoride (TBAF) yields the target compound.

This strategy draws from methodologies used to synthesize 3,5-diaminoindoles, where TIPS protection and regioselective lithiation were critical for functionalization.

Friedel–Crafts Alkylation and Electrophilic Substitution

While Friedel–Crafts alkylation is typically challenging for indoles due to their moderate reactivity, the 5-position can be activated via electron-donating groups. For instance, introducing a methoxy group at the 6-position (via nitration and reduction) could direct electrophilic substitution to the 5-position. Reaction with tert-butyl chloride in the presence of AlCl₃ might then install the tert-butyl group, followed by demethylation (e.g., BBr₃) to restore the indole’s aromaticity.

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Challenges Yield Range (Reported Analogues)
Fischer Indole Hydrazone cyclization Single-step indole formation Regioselectivity control 40–60%
Nenitzescu Quinone cyclization + alkylation Access to 5-substituted indoles Multi-step functionalization 30–50%
Suzuki Coupling Bromination + cross-coupling Modularity Limited boronic acid availability 50–70%
C–H Functionalization Directed lithiation + alkylation Atom economy Sensitive conditions 45–65%
Friedel–Crafts Electrophilic substitution Simplicity Low reactivity 20–40%

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, and other electrophiles.

Major Products Formed

    Oxidation: Indole-2-carboxylic acids.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

5-(tert-Butyl)-2-phenyl-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-phenyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural differences and their implications:

Compound Name Substituents Key Features Evidence Source
5-tert-butyl-2-phenyl-1H-indole 5-tert-butyl, 2-phenyl Steric bulk (tert-butyl), aromatic π-system (phenyl) N/A
tert-butyl 5-methoxy-2-(5-oxopentyl)-1H-indole-1-carboxylate 5-methoxy, 2-(5-oxopentyl), 1-tert-butyl carboxylate Electron-donating methoxy, ketone side chain, ester protection
5-fluoro-1-methyl-1H-indole 5-fluoro, 1-methyl Electron-withdrawing fluorine, N-methylation for stability
5-Thiophen-2-yl-1H-indole 5-thiophene Heteroaromatic thiophene for enhanced electronic conjugation
tert-butyl 7-bromo-5-(3-fluorobenzyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate Bromo, fluorobenzyl, pyrido ring Halogenation (Br), fluorinated benzyl, fused pyrido ring for complexity

Key Observations :

  • In contrast, methoxy or fluorine substituents (e.g., in and ) exert electronic effects (donating or withdrawing) that modulate reactivity .
  • Lipophilicity : The tert-butyl group enhances lipophilicity compared to polar groups like methoxy or sulfonyl (), which could improve membrane permeability in drug design .

Physicochemical Properties

  • NMR Signatures :
    • The tert-butyl group in this compound shows a singlet at ~1.3–1.4 ppm (¹H NMR) and ~25–30 ppm (¹³C NMR).
    • Phenyl protons resonate at ~7.0–7.5 ppm, distinct from thiophene () or fluorobenzyl () protons .
  • Thermal Stability : Bulky tert-butyl groups enhance thermal stability compared to esters () or sulfonamides (), which may degrade under acidic/basic conditions .

Q & A

Q. How to design this compound derivatives for biological activity screening?

  • Methodological Answer: Introduce bioisosteric groups (e.g., sulfonamides, fluorinated alkyl chains) at the 3-position. Use structure-activity relationship (SAR) studies with in vitro assays (e.g., kinase inhibition) to prioritize candidates. For solubility, prepare PEGylated formulations via esterification .

Data Analysis & Contradiction Resolution

Q. How to interpret mass spectrometry fragmentation patterns of tert-butyl-substituted indoles?

  • Methodological Answer: Look for characteristic cleavage of the tert-butyl group (loss of 57 Da, C4_4H9+_9^+) and indole ring fragmentation (e.g., retro-Diels-Alder). High-resolution MS (HRMS) can distinguish isotopic clusters for brominated or iodinated derivatives .

Q. What criteria validate crystallographic data quality for sterically hindered indole derivatives?

  • Methodological Answer: Ensure R-factor < 0.05, high data-to-parameter ratio (>15:1), and low residual electron density (<0.3 eÅ3^{-3}). Use SHELXL refinement with TWIN/BASF commands for twinned crystals. Cross-validate with Hirshfeld surface analysis .

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